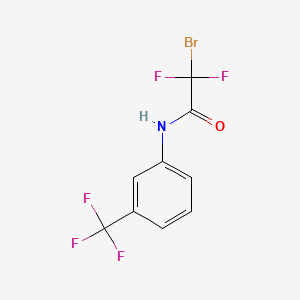
2-(2-Chloroethyl)-1,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where two methoxy groups are attached to the benzene ring at the 1 and 4 positions, and a 2-chloroethyl group is attached at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dimethoxybenzene typically involves the alkylation of 1,4-dimethoxybenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide to deprotonate the hydroxyl group of 2-chloroethanol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the product compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-1,4-dimethoxybenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy groups can also participate in oxidation reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl methyl ether: Similar in structure but with a methyl group instead of the benzene ring.
Mustard gas (bis(2-chloroethyl) sulfide): Contains two chloroethyl groups attached to a sulfur atom.
Tris(2-chloroethyl) phosphate: Contains three chloroethyl groups attached to a phosphate group.
Propiedades
Número CAS |
51016-50-3 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
CQUYANXSZXKQAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)










